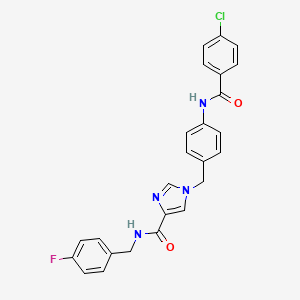
(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a compound that has been synthesized and evaluated for its biological activity . It is a type of heterocyclic compound, which means it contains a ring structure that includes at least two different elements. In this case, the elements are carbon and nitrogen .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The compound is obtained via a four-step protocol, which includes the preparation of a 1,2,4-triazole derivative and an aminomethylation reaction .Molecular Structure Analysis
The structure of this compound is confirmed by various methods including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The compound is obtained via a series of chemical reactions, including the aminomethylation reaction of a 1,2,4-triazole derivative with a 4-(4-bromophenyl)piperazine and formaldehyde .Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of novel compounds, including those with structural similarities to (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, were synthesized to evaluate their antibacterial activity against various human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Antioxidant Properties
Research has been conducted on derivatives of methanone compounds, including those with bromophenyl groups, to assess their antioxidant activities. These studies involve the synthesis of derivatives followed by evaluation using various in vitro assays to determine their efficacy as antioxidants. The results indicate that synthesized bromophenols exhibit effective antioxidant power, suggesting their potential utility in therapeutic applications (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).
Alzheimer's Disease Research
A new series of multifunctional amides, including (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone derivatives, have been synthesized and evaluated for their enzyme inhibitory potentials and cytotoxicity. These compounds, particularly those with moderate enzyme inhibitory potential and mild cytotoxicity, are being explored as potential therapeutic agents for Alzheimer's disease. This research involves structural confirmation, enzyme inhibition activity testing, and cytotoxicity assessment to determine the compounds' suitability as drug candidates (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKOPFMXZQGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)
![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)
![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)
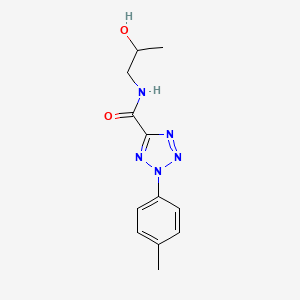
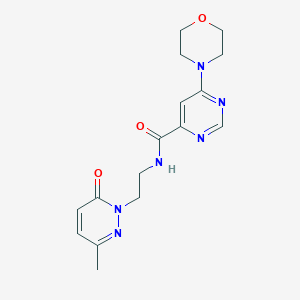
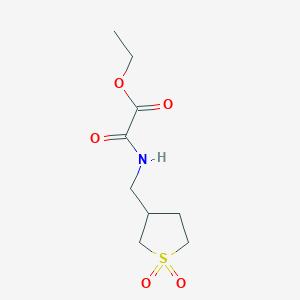

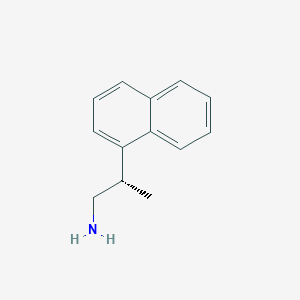
![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)
![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)

